1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene
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Overview
Description
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a dihydroacenaphthylene core
Preparation Methods
The synthesis of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3), zirconium tetrachloride (ZrCl4), or aluminum bromide (AlBr3) . The reaction conditions often require controlled temperatures and the addition of organic bases or salts to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur with halogens (e.g., bromine or chlorine) under appropriate conditions, leading to halogenated derivatives
Scientific Research Applications
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
1,2-Diphenylethane: Lacks the methyl groups and acenaphthylene core, resulting in different chemical properties and reactivity.
1,2-Bis(4-dimethoxyphenyl)ethane:
1,2-Bis(2,4,6-trimethylphenyl)ethane: Has additional methyl groups, leading to increased steric hindrance and altered reactivity
Properties
CAS No. |
63598-27-6 |
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Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,2-bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C30H30/c1-17-10-12-23(14-19(17)3)28-26-9-7-8-25-22(6)21(5)16-27(30(25)26)29(28)24-13-11-18(2)20(4)15-24/h7-16,28-29H,1-6H3 |
InChI Key |
XBILUKXTAJEERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C3=C4C2=CC=CC4=C(C(=C3)C)C)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
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